molecular formula C11H10O2 B11779416 3-(4-Methoxyphenyl)furan CAS No. 20842-11-9

3-(4-Methoxyphenyl)furan

Cat. No.: B11779416
CAS No.: 20842-11-9
M. Wt: 174.20 g/mol
InChI Key: HGSSTKBLPMJUDW-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)furan is an organic compound that belongs to the class of furans, which are heterocyclic aromatic compounds containing a ring structure composed of one oxygen and four carbon atoms. This compound is characterized by the presence of a methoxy group (-OCH₃) attached to the phenyl ring, which is further connected to the furan ring. The unique structure of this compound imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)furan can be achieved through various methods. One common approach involves the multicomponent reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid. This method is advantageous due to the use of readily accessible starting materials, atom economy, and process simplicity . Another method involves the condensation of 4-methoxybenzaldehyde with furan-2(5H)-one derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal-catalyzed coupling reactions, such as Suzuki–Miyaura coupling, is also common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of furanones and other oxidized derivatives.

    Reduction: Formation of dihydrofuran and tetrahydrofuran derivatives.

    Substitution: Formation of substituted phenyl or furan derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)furan involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the furan ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

20842-11-9

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

3-(4-methoxyphenyl)furan

InChI

InChI=1S/C11H10O2/c1-12-11-4-2-9(3-5-11)10-6-7-13-8-10/h2-8H,1H3

InChI Key

HGSSTKBLPMJUDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=COC=C2

Origin of Product

United States

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